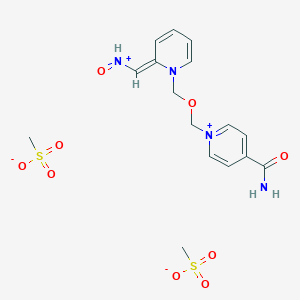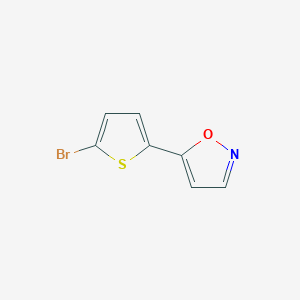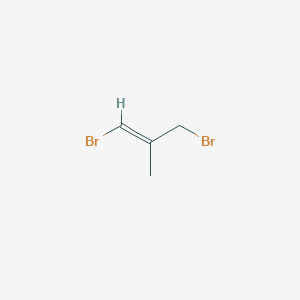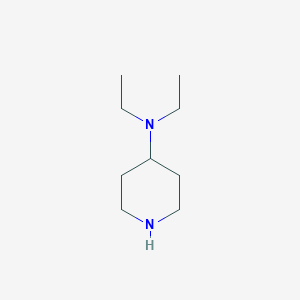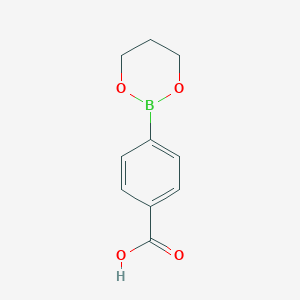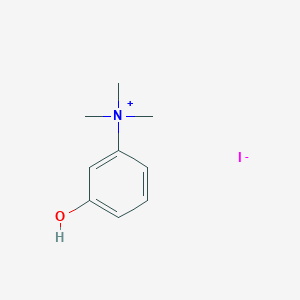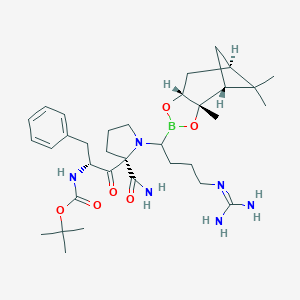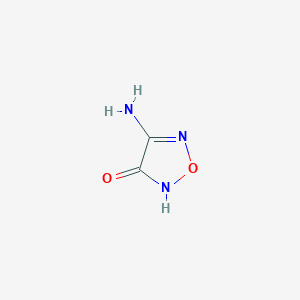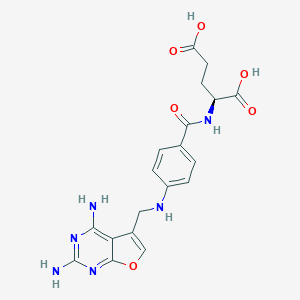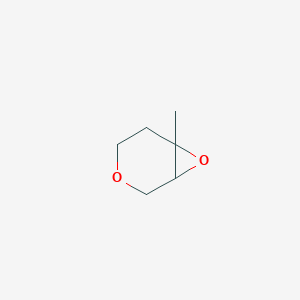
4-Methyl-3,4-epoxytetrahydropyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-3,4-epoxytetrahydropyran (METHP) is a heterocyclic organic compound that contains a tetrahydropyran ring with an epoxy group and a methyl group attached to it. METHP is a colorless liquid with a boiling point of 145-146°C. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances.
Wirkmechanismus
The exact mechanism of action of 4-Methyl-3,4-epoxytetrahydropyran is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in cells. For example, 4-Methyl-3,4-epoxytetrahydropyran has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in regulating immune and inflammatory responses.
Biochemische Und Physiologische Effekte
4-Methyl-3,4-epoxytetrahydropyran has been shown to possess a variety of biochemical and physiological effects. For example, it has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. Additionally, 4-Methyl-3,4-epoxytetrahydropyran has been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-Methyl-3,4-epoxytetrahydropyran has several advantages as a reagent in organic synthesis. It is relatively easy to synthesize and handle, and it can be used in a variety of reactions. However, it also has some limitations. For example, it is highly reactive and can be difficult to handle in large quantities. Additionally, it can be toxic and should be handled with care.
Zukünftige Richtungen
There are several potential future directions for research on 4-Methyl-3,4-epoxytetrahydropyran. One area of interest is its potential as a therapeutic agent. Further studies are needed to elucidate its mechanism of action and to determine its efficacy and safety in vivo. Additionally, 4-Methyl-3,4-epoxytetrahydropyran could be used as a starting material for the synthesis of new compounds with potential pharmacological properties. Finally, there is a need for further research on the synthesis and properties of 4-Methyl-3,4-epoxytetrahydropyran derivatives.
Synthesemethoden
4-Methyl-3,4-epoxytetrahydropyran can be synthesized by the reaction of 4-methyltetrahydrofuran with peracetic acid. The reaction proceeds via an epoxidation mechanism, where the peracetic acid acts as an oxidizing agent to convert the double bond in the tetrahydropyran ring to an epoxy group.
Wissenschaftliche Forschungsanwendungen
4-Methyl-3,4-epoxytetrahydropyran has been widely used as a reagent in organic synthesis and as an intermediate in the production of various compounds. It has also been studied for its potential pharmacological properties. For example, 4-Methyl-3,4-epoxytetrahydropyran has been shown to possess anti-inflammatory and anti-tumor activities in vitro.
Eigenschaften
CAS-Nummer |
134309-95-8 |
|---|---|
Produktname |
4-Methyl-3,4-epoxytetrahydropyran |
Molekularformel |
C6H10O2 |
Molekulargewicht |
114.14 g/mol |
IUPAC-Name |
6-methyl-3,7-dioxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C6H10O2/c1-6-2-3-7-4-5(6)8-6/h5H,2-4H2,1H3 |
InChI-Schlüssel |
GBRYJLRRPQMVTN-UHFFFAOYSA-N |
SMILES |
CC12CCOCC1O2 |
Kanonische SMILES |
CC12CCOCC1O2 |
Synonyme |
D-erythro-Pentitol, 1,5:3,4-dianhydro-2-deoxy-3-C-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)-](/img/structure/B141706.png)
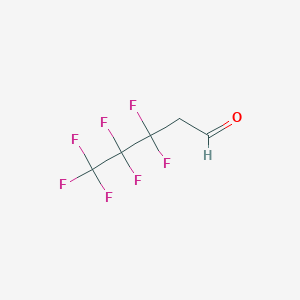
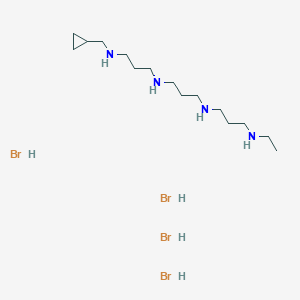
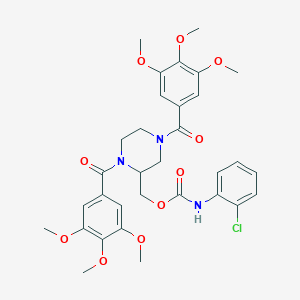
![[Methylsulfanyl-[3-(trifluoromethyl)phenyl]sulfanylmethylidene]cyanamide](/img/structure/B141719.png)
